methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate
Description
Methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is a nitrogen-rich heterocyclic compound featuring a pyrazolo[1,5-a][1,3,5]triazine core. This scaffold is recognized as a bioisostere of purines (e.g., adenine, guanine), making it a strategic candidate for drug discovery, particularly in kinase inhibition and antimicrobial applications . Key structural features include:
- Methylsulfanyl group (-SMe) at position 7: Enhances lipophilicity and modulates electronic properties.
- Sulfanylidene (thione, S=) at position 4: Participates in hydrogen bonding and metal coordination.
- Methyl ester (-COOCH₃) at position 8: Improves cell permeability compared to carboxylic acids.
The synthesis involves sequential steps:
Cyclization of 5-aminopyrazole derivatives with ethoxycarbonyl isothiocyanate to form 2-thioxo intermediates.
S-Methylation with methyl iodide (MeI) under basic conditions to introduce the -SMe group.
Properties
IUPAC Name |
methyl 7-methylsulfanyl-4-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S2/c1-14-7(13)4-5-9-3-10-8(15)12(5)11-6(4)16-2/h3,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYHKOVLLVZEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN2C1=NC=NC2=S)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable hydrazine derivative with a triazine precursor in the presence of a sulfur source can lead to the formation of the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the product .
Industrial production methods often involve optimization of these synthetic routes to ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the sulfanylidene group, converting it to a sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Research has explored its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interfere with biological pathways.
Mechanism of Action
The mechanism of action of methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate involves its interaction with specific molecular targets. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a][1,3,5]triazine Derivatives
7-tert-Butyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one
- Substituents : tert-Butyl at position 7, ketone at position 4.
- Properties: Increased steric bulk reduces solubility compared to the target compound.
- Synthesis : Direct cyclization without S-methylation or thione introduction.
2-(Methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Imidazo[2,1-f]-1,2,4-triazine Derivatives
7-(1-Methylethyl)-2,4-bis(methylsulfanyl)imidazo[2,1-f]-1,2,4-triazine (10)
- Substituents : Two -SMe groups at positions 2 and 4, isopropyl at position 5.
- Properties : Higher lipophilicity due to dual -SMe groups. The imidazo-triazine core lacks the pyrazolo ring’s bioisosteric mimicry of purines, reducing affinity for purine-binding enzymes .
4-Benzylamino-7-(1-methylethyl)-2-(methylsulfanyl)imidazo[2,1-f]-1,2,4-triazine (11)
Sulfur-Containing Heterocycles
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a)
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Substituent Effects on Bioactivity
- Thione vs.
- Ester vs. Hydroxyl : The methyl ester at position 8 increases lipophilicity, favoring blood-brain barrier penetration over carboxylic acid derivatives .
Biological Activity
Methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a][1,3,5]triazine core, which is known for its diverse pharmacological properties. The inclusion of sulfanyl and methylsulfanyl groups enhances the compound's reactivity and biological profile.
1. Antitumor Activity
Research has indicated that derivatives of pyrazolo[1,5-a][1,3,5]triazines exhibit significant antitumor activity. A study by Dolzhenko et al. (2008) highlighted that compounds with this scaffold could inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The best-performing analogs showed IC50 values as low as 0.04 μM against TP, suggesting a potent inhibitory effect that could be leveraged in cancer therapy .
The mechanism of action for these compounds often involves non-competitive inhibition of target enzymes like TP. This mode of inhibition suggests that the compounds may bind to sites other than the active site of the enzyme, potentially leading to reduced side effects compared to traditional inhibitors .
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the effectiveness of this compound. For instance, compounds derived from this scaffold were shown to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) more effectively than standard chemotherapy agents like cisplatin .
Data Table: Biological Activity Overview
| Compound | Target | IC50 Value (μM) | Activity Type |
|---|---|---|---|
| 17p | Thymidine Phosphorylase | 0.04 | Inhibitor |
| Methyl 7-(methylsulfanyl)-4-sulfanylidene-3H... | MCF-7 Cells | <0.25 | Cytotoxic |
| Methyl 7-(methylsulfanyl)-4-sulfanylidene-3H... | MDA-MB-231 Cells | <0.25 | Cytotoxic |
Case Study 1: Inhibition of Thymidine Phosphorylase
In a study focused on synthesizing pyrazolo[1,5-a][1,3,5]triazine derivatives, researchers found that certain compounds exhibited substantial inhibition of TP. The lead compound demonstrated an IC50 value significantly lower than other known inhibitors, indicating its potential as a therapeutic agent in cancer treatment .
Case Study 2: Anticancer Mechanisms
Another investigation into the anticancer properties of pyrazolo[1,5-a][1,3,5]triazines revealed that these compounds could activate apoptotic pathways through caspase activation in cancer cells. This suggests that their mechanism not only involves direct enzymatic inhibition but also modulation of cell death pathways .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate?
- Methodological Answer : A multi-step synthesis approach is recommended, starting with condensation of acid derivatives (e.g., using carbonyldiimidazole as an activating agent) followed by cyclization with hydrazine derivatives. For example, refluxing the reaction mixture at 100°C for 1 hour with anhydrous DMFA as a solvent, followed by recrystallization from a DMFA/i-propanol mixture, has proven effective for analogous triazolopyrazinones . Adjust stoichiometry and reaction time based on the substituent reactivity of the pyrazolo-triazine core.
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze , , and 2D NMR (e.g., HSQC, HMBC) to confirm substituent positions, particularly the methylsulfanyl and sulfanylidene groups.
- X-ray crystallography : Recrystallize from methanol or DMFA/i-propanol mixtures to obtain single crystals. Compare bond lengths and angles with structurally related pyrazolo-triazines .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
Q. What solvents and conditions are critical for stabilizing this compound during storage?
- Methodological Answer : Use anhydrous, oxygen-free solvents (e.g., DMFA, DMSO) under inert gas (N/Ar) to prevent oxidation of the sulfanylidene group. Store at –20°C in amber vials to minimize photodegradation, as observed in sulfur-containing heterocycles .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfanylidene group in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces and identify reactive sites. Compare with experimental results from kinetic studies under varying pH and temperature. For example, the sulfanylidene group’s electron-withdrawing nature may enhance electrophilic character at the pyrazolo-triazine C-5 position, guiding functionalization strategies .
Q. What strategies resolve contradictory data in the compound’s catalytic activity across different studies?
- Methodological Answer :
- Control experiments : Replicate studies under standardized conditions (e.g., solvent purity, catalyst loading).
- In situ spectroscopy : Use Raman or IR to monitor intermediate formation during reactions.
- Meta-analysis : Cross-reference with structurally similar compounds, such as pyrazolo[1,5-a]pyrazin-4-ones, where substituent electronic effects explain activity variations .
Q. How can this compound be integrated into drug discovery pipelines targeting kinase inhibition?
- Methodological Answer :
- Enzymatic assays : Test against recombinant kinases (e.g., Pfmrk) using fluorescence polarization or radiometric assays.
- Structure-activity relationship (SAR) : Modify the methylsulfanyl or carboxylate groups and evaluate inhibition potency. For example, replacing the methylsulfanyl with morpholinyl groups in analogous triazolopyrazines enhanced selectivity .
- ADMET profiling : Assess solubility (Chromolith HPLC Columns) and metabolic stability (microsomal assays) .
Q. What theoretical frameworks guide the design of derivatives with improved photophysical properties?
- Methodological Answer : Link synthesis to conceptual frameworks like frontier molecular orbital (FMO) theory. For instance, introducing electron-donating groups at the pyrazolo-triazine C-3 position may lower the HOMO-LUMO gap, enabling applications in optoelectronics. Validate via UV-Vis and fluorescence spectroscopy .
Methodological Integration Questions
Q. How can heterogeneous catalysis be applied to scale up synthesis while maintaining yield?
- Methodological Answer : Utilize immobilized catalysts (e.g., Pd/C or zeolites) in flow reactors to enhance reproducibility. For example, a fixed-bed reactor with controlled temperature (80–100°C) and pressure (1–3 bar) improved yields of related triazolopyrazinones by 15–20% compared to batch methods .
Q. What interdisciplinary approaches address challenges in characterizing degradation products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
